molecular formula C22H15Br2N3OS B11246280 1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11246280
M. Wt: 529.2 g/mol
InChI Key: GVIPUNLQTSTMPP-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with the following structural formula:

C20H13Br2N3OS\text{C}_{20}\text{H}_{13}\text{Br}_2\text{N}_3\text{OS} C20​H13​Br2​N3​OS

This compound contains bromine, phenyl, triazole, and thioether functional groups. It exhibits interesting chemical properties due to its unique arrangement of atoms.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-bromobenzaldehyde with 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.

Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimization of reaction conditions, purification steps, and scalability. Safety considerations are crucial during large-scale production.

Chemical Reactions Analysis

Reactivity: 1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms.

    Condensation: It can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions:

    Bromine: Used for bromination reactions.

    Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.

    Sodium borohydride (NaBH₄): Reducing agent for reduction reactions.

    Strong bases or acids: Facilitate substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to ketones or carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: For designing functional materials.

    Biological Studies: Investigating its effects on cellular processes.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While no direct analogs exist, related compounds include 4-bromobenzaldehyde, 4-phenyl-4H-1,2,4-triazole-3-thiol, and other thioether-containing molecules.

Properties

Molecular Formula

C22H15Br2N3OS

Molecular Weight

529.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H15Br2N3OS/c23-17-10-6-15(7-11-17)20(28)14-29-22-26-25-21(16-8-12-18(24)13-9-16)27(22)19-4-2-1-3-5-19/h1-13H,14H2

InChI Key

GVIPUNLQTSTMPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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